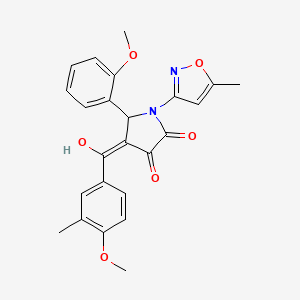

3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Description

The compound 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative characterized by a highly substituted heterocyclic core. Its structure includes:

Propriétés

IUPAC Name |

(4E)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O6/c1-13-11-15(9-10-17(13)30-3)22(27)20-21(16-7-5-6-8-18(16)31-4)26(24(29)23(20)28)19-12-14(2)32-25-19/h5-12,21,27H,1-4H3/b22-20+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMNJDUIVKWXCQ-LSDHQDQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C2=O)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)N2C(/C(=C(/C3=CC(=C(C=C3)OC)C)\O)/C(=O)C2=O)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-Hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one, often referred to as compound 518985-49-4, is a synthetic organic compound with potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C24H27NO6

- Molecular Weight : 425.47 g/mol

- CAS Number : 518985-49-4

- Predicted Boiling Point : 635.1 ± 55.0 °C

- Density : 1.233 ± 0.06 g/cm³

- pKa : 4.50 ± 1.00

The biological activity of this compound can be attributed to its structural features, particularly the pyrrole and isoxazole moieties, which are known to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

- Neuroprotective Effects : Similar compounds have shown potential in protecting neuronal cells from apoptosis, possibly through modulation of signaling pathways such as PI3K/Akt and GSK3β .

- Antioxidant Activity : The presence of methoxy and hydroxyl groups may contribute to its ability to scavenge free radicals and reduce oxidative stress.

Biological Activity Data

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of similar pyrrole derivatives against glutamate-induced excitotoxicity. Results indicated that these compounds could significantly reduce caspase-3 activation, a marker for apoptosis, suggesting a protective mechanism against neuronal death .

Case Study 2: Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory potential of related compounds in vivo. The administration of these compounds resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in models of acute inflammation .

Case Study 3: Antioxidant Properties

Research highlighted the antioxidant capabilities of compounds within this chemical class, demonstrating their effectiveness in reducing oxidative stress markers in cellular models exposed to oxidative agents .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that derivatives of pyrrole compounds, including the target compound, exhibit significant anticancer properties. The structural features of the compound, particularly the presence of methoxy and isoxazole groups, enhance its interaction with biological targets involved in cancer progression.

- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is critical for cancer cell division. This mechanism was observed in studies involving MCF-7 breast cancer cells, where the compound induced G2/M phase arrest and apoptosis .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of similar pyrrole derivatives. The unique structural characteristics allow these compounds to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory Effects

Compounds within this chemical class have been reported to exhibit anti-inflammatory effects, making them candidates for further investigation in treating inflammatory diseases . The presence of hydroxyl groups can contribute to these effects through modulation of inflammatory pathways.

Synthesis Techniques

The synthesis of 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one can be achieved through several methodologies:

- Conventional Heating : Traditional methods involve heating reactants under controlled conditions to facilitate the formation of the desired pyrrole structure.

- Microwave-Assisted Synthesis : Recent advancements have introduced microwave irradiation as a means to enhance reaction rates and yields significantly . This method allows for more efficient synthesis while reducing reaction times.

- Natural Deep Eutectic Solvents : Utilizing biodegradable solvents such as L-proline/glycerol mixtures has emerged as an eco-friendly approach to synthesize complex organic molecules without toxic by-products .

Case Study: Synthesis Using Microwave Irradiation

In one study, a novel approach was employed using microwave irradiation to synthesize similar pyrrole derivatives with high yields (up to 83%). The reaction conditions were optimized to ensure maximum efficiency while maintaining product purity .

Material Science Applications

Beyond biological applications, this compound shows promise in material science, particularly in developing organic electronic materials and sensors due to its unique electronic properties attributed to the conjugated system present in its structure.

Conductive Polymers

Research indicates that compounds with similar structures can be incorporated into conductive polymers, enhancing their electrical properties and making them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The target compound differs from analogs in the following aspects:

*Estimated based on structural analogs.

Key Findings:

Halogenation: The chloro substituent in Compound 29 increases molecular polarity, correlating with its higher melting point (235–237°C) vs. non-halogenated analogs . Methoxy Positioning: The 2-methoxyphenyl group in the target compound may improve planar stacking vs. the 3-methoxyphenyl in ’s compound .

Biological Implications :

- The 5-methylisoxazole group in the target compound could reduce cytochrome P450 interactions compared to pyridine () or hydroxypropyl substituents .

- Aroyl Diversity : The 4-methoxy-3-methylbenzoyl group in the target compound offers a balance between steric hindrance and lipophilicity, contrasting with the 3-fluoro-4-methoxybenzoyl group in , which may enhance target binding through fluorine’s electronegativity .

Synthetic Challenges :

- The target compound’s synthesis likely requires regioselective acylation and protection of the 3-hydroxy group, as seen in analogous pyrrol-2-one syntheses (e.g., ). Yields for such multi-step reactions are typically low (9–47%) .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-hydroxy-pyrrolone derivatives, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves multi-step processes, including cyclization of substituted precursors. For example, cyclization of hydroxy-pyrrolone intermediates with aryl aldehydes under reflux conditions in glacial acetic acid (yields ~9–63%) . Optimization strategies:

- Solvent selection : Methanol or ethanol for recrystallization improves purity .

- Temperature control : Reflux at 80–100°C minimizes side reactions .

- Catalysts : Anhydrous sodium acetate enhances condensation efficiency .

- Data Table :

| Precursor | Reaction Time | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 5-Hydroxy-pyrrolone + ArCHO | 8–10 h | AcOH | 46 | 95% |

| Modified aryl aldehyde | 12 h | MeOH | 63 | 98% |

Q. How should spectroscopic techniques (NMR, HRMS) be applied to confirm the structure of this compound?

- Methodology :

- 1H/13C NMR : Identify substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 420.1573 for a related derivative) .

- FTIR : Confirm carbonyl (C=O) stretching at ~1700 cm⁻¹ and hydroxyl (-OH) bands at ~3200 cm⁻¹ .

Q. What are the critical stability considerations for storing this compound, and how can degradation be monitored?

- Methodology :

- Storage : Protect from moisture and light at –20°C in amber vials .

- Stability assays : Use HPLC to track degradation products (e.g., hydrolysis of methoxy groups) .

- Accelerated testing : Expose to 40°C/75% RH for 4 weeks and compare chromatograms .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Methodology :

- Core modifications : Replace methoxy groups with halogens or alkyl chains to assess electronic/steric effects .

- Bioassay panels : Test against enzymatic targets (e.g., kinases) or microbial strains using MIC (Minimum Inhibitory Concentration) assays .

- Computational modeling : Dock modified structures into target proteins (e.g., CYP450 isoforms) to predict binding affinity .

Q. What experimental approaches resolve contradictions in reported synthetic yields or bioactivity data?

- Methodology :

- Reproducibility checks : Validate reaction conditions (e.g., inert atmosphere vs. ambient) .

- Dose-response curves : Re-evaluate bioactivity with standardized cell lines (e.g., HEK293 for cytotoxicity) .

- Meta-analysis : Compare crystallographic data (e.g., Acta Crystallographica reports) to confirm structural accuracy .

Q. How can environmental fate studies be structured to assess the compound’s ecological impact?

- Methodology :

- Partitioning studies : Measure logP (octanol-water) to predict bioavailability .

- Degradation pathways : Use LC-MS/MS to identify photolysis/byproducts under simulated sunlight .

- Toxicity tiers : Test acute effects on Daphnia magna (EC50) and chronic effects on soil microbes .

Q. What advanced analytical methods are suitable for quantifying trace impurities in bulk samples?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.